molecular formula C24H22N2O5 B7885899 5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione

5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione

Cat. No.: B7885899
M. Wt: 418.4 g/mol
InChI Key: MUPGXMMINTUIJB-UHFFFAOYSA-N
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Description

5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione is a complex organic compound that belongs to the class of isoindolinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione typically involves multi-step organic reactions. One common method includes the condensation of 4-aminophenol with 3,4-dimethoxyphenethylamine, followed by cyclization with phthalic anhydride under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them valuable in drug discovery and development.

Industry

Industrially, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxyphenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione
  • 5-(4-Methoxyphenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione
  • 5-(4-Chlorophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione

Uniqueness

5-(4-Aminophenoxy)-2-(3,4-dimethoxyphenethyl)-1,3-isoindolinedione is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electrostatic interactions. This feature may enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

5-(4-aminophenoxy)-2-[2-(3,4-dimethoxyphenyl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-29-21-10-3-15(13-22(21)30-2)11-12-26-23(27)19-9-8-18(14-20(19)24(26)28)31-17-6-4-16(25)5-7-17/h3-10,13-14H,11-12,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPGXMMINTUIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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